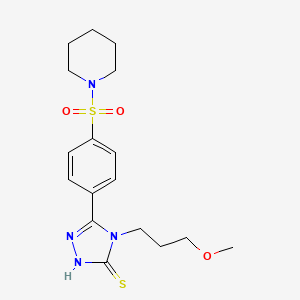![molecular formula C16H19NO4 B11762863 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate is a compound known for its utility in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound is a succinimidyl ester functionalized cyclooctyne derivative, which allows for the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate typically involves the functionalization of bicyclo[6.1.0]non-4-yn-9-ylmethanol with a succinimidyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and the presence of a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is notable for its ability to occur without the need for a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in SPAAC reactions with this compound include azide-functionalized biomolecules or compounds. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents .
Major Products
The major products formed from these reactions are stable triazole linkages, which are highly valued in bioconjugation and labeling applications .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through SPAAC reactions.
Biology: Employed in the labeling and tracking of biomolecules in live cells due to its bioorthogonal nature.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the creation of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate involves its ability to undergo SPAAC reactions. The cyclooctyne moiety reacts with azide-functionalized compounds to form stable triazole linkages. This reaction is strain-promoted, meaning the inherent ring strain in the cyclooctyne drives the reaction forward without the need for a catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another cyclooctyne derivative used in similar SPAAC reactions.
2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate: A related compound with similar functional groups and applications.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate apart is its specific functionalization that allows for efficient and selective SPAAC reactions. Its stability and reactivity balance make it particularly useful in biological settings where copper-catalyzed reactions are not feasible .
Eigenschaften
Molekularformel |
C16H19NO4 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-(9-bicyclo[6.1.0]non-4-ynyl)propanoate |
InChI |
InChI=1S/C16H19NO4/c18-14-8-9-15(19)17(14)21-16(20)10-7-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2 |
InChI-Schlüssel |
PBZMFJWYYWNMPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C2CCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Oxaspiro[2.5]octan-6-one](/img/structure/B11762801.png)
![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)






![4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)

![(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)
![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
